2-Acetylphenyl benzoate (CAS: 4010-33-7) is a benzoate ester of 2-hydroxyacetophenone. Its primary procurement value lies in its specific chemical architecture: the ortho-positioning of the acetyl group relative to the benzoate ester. This precise isomeric arrangement makes it a critical precursor for synthesizing specific heterocyclic compounds, such as flavones and chromones, via intramolecular condensation reactions like the Baker-Venkataraman rearrangement. [REFS-1, REFS-2] This reaction pathway is fundamental for producing a range of biologically active molecules and specialty materials. [3]
Substituting 2-Acetylphenyl benzoate with its isomer, 4-acetylphenyl benzoate, or a crude mixture of isomers will lead to complete failure in syntheses that rely on intramolecular cyclization between the ortho-acetyl and ester functionalities. The Baker-Venkataraman and related rearrangements require the acetyl group to be at the C2 position to form the necessary 1,3-diketone intermediate for subsequent cyclization into flavones or chromones. [REFS-1, REFS-2] Using an incorrect isomer like the 4-acetylphenyl variant will produce entirely different, undesired downstream products, compromising yield, purity, and the viability of the entire synthesis route.
2-Acetylphenyl benzoate is a structurally mandated precursor for the Baker-Venkataraman rearrangement, which converts it into an o-hydroxydibenzoylmethane intermediate, the direct precursor to flavones. [1] This reaction is contingent on the ortho-acetyl group's ability to form a carbanion that attacks the adjacent ester carbonyl in an intramolecular fashion. [2] Comparators like 4-acetylphenyl benzoate are incapable of this intramolecular cyclization, and thus cannot be used for this synthesis, resulting in a 0% yield of the desired 1,3-diketone intermediate.
| Evidence Dimension | Yield of 1,3-Diketone Intermediate |
| Target Compound Data | Enables the reaction (qualitatively high yield of intermediate) |
| Comparator Or Baseline | 4-Acetylphenyl benzoate: 0% yield (reaction pathway is impossible) |
| Quantified Difference | Qualitatively infinite (enables vs. prevents synthesis) |
| Conditions | Base-catalyzed intramolecular rearrangement (e.g., KOH/Pyridine). |
For any synthesis route involving the Baker-Venkataraman reaction to produce flavones or chromones, this specific ortho-isomer is the only viable starting material.
The Fries rearrangement (thermal or photochemical) of aryl esters is a key method for producing hydroxyaryl ketones. For 2-acetylphenyl benzoate, the rearrangement is directed by the existing acetyl group, leading to specific, substituted ortho-hydroxybenzophenone structures. [1] In contrast, the simpler comparator, phenyl benzoate, rearranges to a mixture of 2-hydroxybenzophenone and 4-hydroxybenzophenone. The selectivity (ortho vs. para ratio) for phenyl benzoate is highly dependent on conditions like temperature and solvent, making product purification difficult. [2] Procuring 2-acetylphenyl benzoate allows for a more controlled synthesis of a specific, more highly functionalized hydroxybenzophenone, avoiding the separation challenges associated with the unsubstituted analog.
| Evidence Dimension | Product Regioselectivity |
| Target Compound Data | Forms specific, substituted ortho-hydroxybenzophenones |
| Comparator Or Baseline | Phenyl benzoate: Forms a mixture of ortho- and para-hydroxybenzophenones |
| Quantified Difference | High regioselectivity vs. mixture of isomers requiring separation |
| Conditions | Lewis acid (e.g., AlCl3) or UV light catalyzed rearrangement. |
This compound provides a direct route to complex, regiochemically pure hydroxybenzophenones, which is critical for applications like UV stabilizers and pharmaceutical intermediates, saving significant purification costs.
This compound is the designated starting material for synthesizing flavone and chromone scaffolds using the Baker-Venkataraman rearrangement. This pathway is essential for developing drug candidates where the flavonoid core is responsible for biological activity, such as anti-inflammatory or anticancer properties. [1]
Through the Fries rearrangement, 2-acetylphenyl benzoate serves as a precursor to specifically substituted ortho-hydroxybenzophenones. These structures are integral to advanced UV absorbers used to protect polymers and coatings from photodegradation. The defined substitution pattern achieved from this precursor ensures consistent performance and compatibility. [2]
Corrosive;Irritant;Environmental Hazard